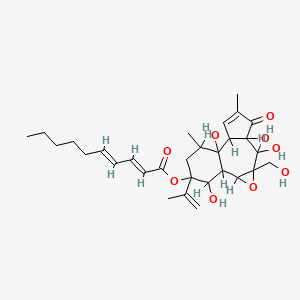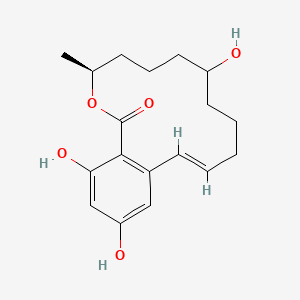
19-hydroxyprostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-OH-PGE1, also known as 19-hydroxyprostaglandin E1, is a derivative of prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. 1-OH-PGE1 is known for its significant biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Preparation Methods
The synthesis of 1-OH-PGE1 involves several steps, starting from prostaglandin E1. One common method includes the hydroxylation of prostaglandin E1 at the 19th carbon position. This can be achieved using specific reagents and catalysts under controlled conditions. Industrial production methods often involve the use of biocatalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-OH-PGE1 undergoes various chemical reactions, including:
Oxidation: This reaction can convert 1-OH-PGE1 into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it into a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-OH-PGE1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their derivatives.
Biology: It plays a role in understanding cellular signaling pathways and the effects of prostaglandins on various biological processes.
Medicine: 1-OH-PGE1 is investigated for its potential therapeutic effects, including its use in treating vascular diseases and inflammation.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of 1-OH-PGE1 involves its interaction with specific receptors on the cell surface. It primarily targets the prostaglandin E receptors, leading to the activation of intracellular signaling pathways. These pathways result in various physiological effects, such as vasodilation and inhibition of platelet aggregation. The compound also modulates the production of cyclic adenosine monophosphate (cAMP), which plays a crucial role in its biological activities .
Comparison with Similar Compounds
1-OH-PGE1 is compared with other prostaglandin derivatives, such as prostaglandin E2 and prostacyclin. While all these compounds share similar structural features, 1-OH-PGE1 is unique due to its specific hydroxylation at the 19th carbon position. This modification enhances its stability and biological activity under certain conditions. Similar compounds include:
- Prostaglandin E2
- Prostacyclin
- Prostaglandin F2α
Properties
CAS No. |
55123-67-6 |
|---|---|
Molecular Formula |
C20H34O6 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14?,15-,16+,17+,19+/m0/s1 |
InChI Key |
QVVXWHIDRKRPMO-LXCOYWBSSA-N |
SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Isomeric SMILES |
CC(CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Synonyms |
19-hydroxy-PGE1 19-hydroxyprostaglandin E1 19-hydroxyprostaglandin E1, (+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (5Z,11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (5Z,8beta,11alpha,13E,15S)-isomer 19-hydroxyprostaglandin E1, (8beta,11alpha,13E,15S)-isomer 19-OH PGE1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,6Z,10Z,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1232305.png)





![7-((Carboxy(4-hydroxyphenyl)acetyl)amino)-7-methoxy-(3-((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1232316.png)






